molecular formula C5H9BrO2 B3152795 Bromomethyl isobutyrate CAS No. 74416-82-3

Bromomethyl isobutyrate

Cat. No.: B3152795
CAS No.: 74416-82-3
M. Wt: 181.03 g/mol
InChI Key: UBBUBYNDGCSWCK-UHFFFAOYSA-N
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Description

Bromomethyl isobutyrate: is an organic compound with the molecular formula C5H9BrO2 . It is a colorless liquid with a boiling point of 72-74°C at 44 Torr and a density of approximately 1.413 g/cm³ . This compound is used in various chemical reactions and has applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethyl isobutyrate can be synthesized through the bromomethylation of isobutyric acid derivatives. One common method involves the reaction of isobutyric acid with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods: Industrial production of this compound typically involves the same bromomethylation process but on a larger scale. The use of paraformaldehyde and hydrobromic acid in acetic acid is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bromomethyl isobutyrate undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation reactions: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed:

    Nucleophilic substitution: Products include substituted isobutyrates with various functional groups.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Bromomethyl isobutyrate has several applications in scientific research, including:

Comparison with Similar Compounds

    Benzyl bromide: An organic compound with a similar bromomethyl group but attached to a benzene ring.

    Bromomethyl benzene: Another compound with a bromomethyl group attached to a benzene ring, used in similar reactions.

    Bromomethyl acetate: A compound with a bromomethyl group attached to an acetate group, used in organic synthesis.

Uniqueness: Bromomethyl isobutyrate is unique due to its specific structure, which includes an isobutyrate group. This structure imparts different reactivity and properties compared to other bromomethyl compounds. Its use in the synthesis of various organic compounds and materials highlights its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

bromomethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBUBYNDGCSWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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